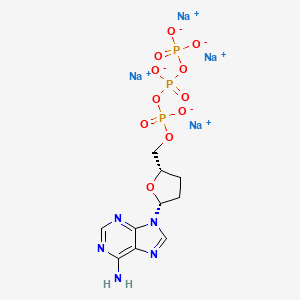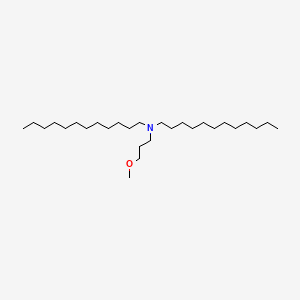
N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL-A12 involves the reaction of dodecylamine with 3-methoxypropyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of AL-A12 follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The purification process may involve multiple steps, including distillation and filtration, to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
AL-A12 undergoes various chemical reactions, including:
Oxidation: AL-A12 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: AL-A12 can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
AL-A12 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Employed in gene delivery systems to introduce genetic material into cells.
Medicine: Utilized in the development of vaccines and therapeutic agents.
Industry: Applied in the formulation of cosmetic products and as a surfactant in various industrial processes
Mechanism of Action
AL-A12 exerts its effects by forming lipid nanoparticles that can encapsulate various molecules, including DNA, RNA, and small drugs. These nanoparticles facilitate the delivery of encapsulated molecules into target cells by merging with the cell membrane and releasing their contents into the cytoplasm. The molecular targets and pathways involved include endocytosis and intracellular trafficking pathways .
Comparison with Similar Compounds
Similar Compounds
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery.
DODAP (1,2-dioleoyl-3-dimethylammonium-propane): Similar to DOTAP but with different alkyl chain lengths.
DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane): A cationic lipid with shorter alkyl chains compared to DOTAP and DODAP
Uniqueness of AL-A12
AL-A12 is unique due to its specific structure, which allows for efficient encapsulation and delivery of genetic material. Its ionizable nature enables it to form stable nanoparticles at physiological pH, making it highly effective for in vivo applications. Additionally, AL-A12 has shown superior performance in inducing gene expression compared to other cationic lipids .
Properties
Molecular Formula |
C28H59NO |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine |
InChI |
InChI=1S/C28H59NO/c1-4-6-8-10-12-14-16-18-20-22-25-29(27-24-28-30-3)26-23-21-19-17-15-13-11-9-7-5-2/h4-28H2,1-3H3 |
InChI Key |
XIJJLFBIFPWYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


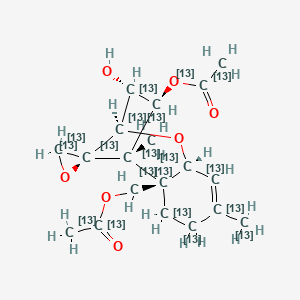
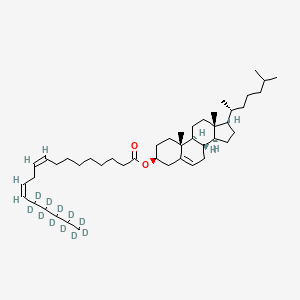
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
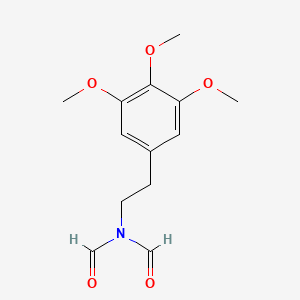
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
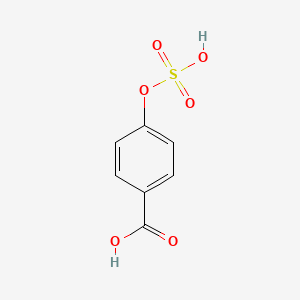
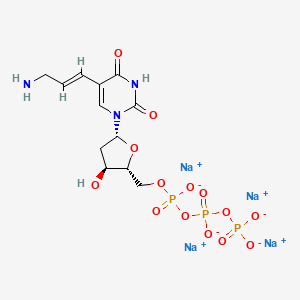
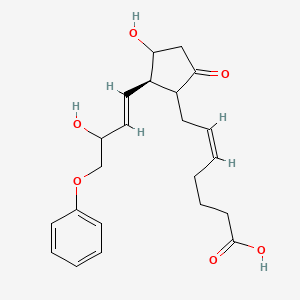
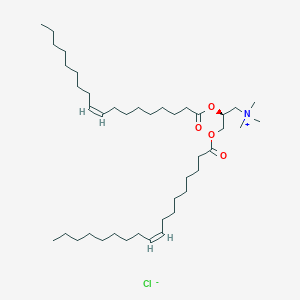

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)
